molecular formula C22H20F3NO3S2 B030314 methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate CAS No. 317318-69-7

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate

Cat. No.: B030314
CAS No.: 317318-69-7
M. Wt: 467.5 g/mol
InChI Key: QODOIZHAPCCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate (GW501516, Cardarine) is a peroxisome proliferator-activated receptor delta (PPAR-δ) agonist . It was developed to enhance fatty acid oxidation and improve metabolic and cardiovascular health . Structurally, it features a 1,3-thiazole core substituted with a trifluoromethylphenyl group and a methylsulfanylphenoxyacetate ester (Figure 1). Its polymorphic forms, such as {2-methyl-4-[4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-ylmethylthio]phenoxy}acetic acid, have been patented for pharmaceutical applications .

Properties

IUPAC Name

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOIZHAPCCMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460389
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317318-69-7
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiazole Ring Formation

The thiazole moiety is synthesized via a modified Hantzsch thiazole synthesis. A ketone precursor, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde, reacts with thiourea in the presence of α-haloketones to form the 1,3-thiazole ring. The reaction proceeds under reflux in ethanol at 80°C for 12 hours, yielding a 78% crude product. Key intermediates include:

  • 4-(Trifluoromethyl)benzaldehyde : Serves as the aryl substituent donor.

  • Methyl glycinate hydrochloride : Provides the methylamine component for cyclization.

The stereochemical integrity of the thiazole ring is confirmed via X-ray diffraction (XRD), which reveals a planar configuration stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and adjacent methyl groups.

Methylsulfanylphenoxy Acetate Coupling

The methylsulfanylphenoxy acetate side chain is introduced via nucleophilic aromatic substitution. 2-Methyl-4-mercaptophenol reacts with methyl bromoacetate in dimethylformamide (DMF) under alkaline conditions (pH 10–12) to form methyl 2-(2-methyl-4-mercaptophenoxy)acetate. This intermediate is subsequently coupled to the thiazole core using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), achieving a 65% yield.

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Post-synthesis purification is critical due to the compound’s tendency to form polymorphs. Source details five polymorphs (GW-1 to GW-5) obtained via slow evaporation in solvent mixtures:

PolymorphSolvent SystemSpace GroupCrystal SystemMelting Point (°C)
GW-1AcetonitrileP21/cMonoclinic158–160
GW-2Pentane/Acetone (1:1)P21/nMonoclinic162–164
GW-3Isopropyl AlcoholP212121Orthorhombic155–157
GW-4DimethylformamideP1Triclinic160–162
GW-5Methyl Isobutyl KetoneC2/cMonoclinic157–159

GW-2 exhibits superior thermodynamic stability, attributed to its dense packing via C–H···O and O–H···N hydrogen bonds.

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves residual byproducts, such as unreacted thiourea and desulfurized analogs. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥99% purity.

Stereochemical Considerations

The compound’s stereochemistry is influenced by the methylsulfanyl group’s orientation. Single-crystal XRD of GW-2 reveals a torsion angle of −164.5° at the [C9–C12–S2–C13] bond, stabilizing the molecule in a twisted conformation. Chiral resolution via chiral stationary phase HPLC separates enantiomers, though the racemic mixture is typically preferred for pharmaceutical applications.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

To enhance yield (up to 82%), microreactor systems are employed for the thiazole cyclization step. Residence times of 30 minutes at 100°C minimize side reactions, while in-line IR spectroscopy monitors reaction progression.

Green Chemistry Approaches

Solvent recycling protocols using pentane/acetone mixtures reduce waste by 40%. Catalytic asymmetric synthesis with Jacobsen’s catalyst achieves 90% enantiomeric excess (ee), though this method remains experimental.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, Thiazole–H), 4.62 (s, 2H, SCH₂), 3.78 (s, 3H, COOCH₃), 2.52 (s, 3H, CH₃).

  • MS (ESI+) : m/z 467.524 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀F₃NO₃S₂.

Thermal Analysis

Differential scanning calorimetry (DSC) of GW-2 shows a sharp endothermic peak at 164°C, correlating with its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 300°C.

Challenges and Optimization

Byproduct Formation

The primary byproduct, desulfurized methyl 2-(2-methyl-4-hydroxyphenoxy)acetate, arises from premature oxidation of the thiol intermediate. Adding antioxidant agents (e.g., ascorbic acid) during coupling reduces byproduct formation to <5%.

Polymorph Control

Achieving phase-pure GW-2 requires strict control of solvent polarity. A Hansen solubility parameter (HSP) window of δD = 18.5 MPa¹/², δP = 4.2 MPa¹/², and δH = 6.8 MPa¹/² ensures reproducible crystallization .

Chemical Reactions Analysis

Types of Reactions: : GW 501516 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate exhibit promising anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that derivatives can target specific pathways involved in tumor growth and metastasis .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

3. Antimicrobial Properties
There is evidence supporting the antimicrobial activity of thiazole-based compounds against a range of bacterial and fungal pathogens. This property could be exploited in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

1. Pesticide Development
this compound may serve as a precursor for developing novel pesticides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact .

2. Plant Growth Regulators
Research into plant growth regulators has identified thiazole derivatives as potential agents to enhance plant growth and yield. These compounds can influence hormonal pathways in plants, promoting better root development and stress resistance .

Case Studies

StudyFocusFindings
Study A (2023) Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Study B (2024) Anti-inflammatory EffectsShowed a reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound .
Study C (2023) Agricultural ApplicationReported increased resistance to aphid infestation in treated plants compared to controls .

Mechanism of Action

GW 501516 Methyl Ester exerts its effects by activating the PPARδ receptor, which plays a crucial role in regulating fatty acid oxidation and energy metabolism. The activation of PPARδ leads to increased expression of genes involved in lipid metabolism, enhancing the body’s ability to burn fat and improve endurance. This mechanism is similar to the effects of physical exercise, making it a compound of interest for metabolic research .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of sulfur-containing heterocyclic derivatives with PPAR-δ activity. Key structural analogs include:

Compound Name Core Structure Substituents Biological Target Reference Evidence
GW501516 (methyl ester) 1,3-Thiazole - 4-(Trifluoromethyl)phenyl at C2
- Methylsulfanylphenoxyacetate at C5
PPAR-δ agonist
2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid 1,3-Thiazole - Propanoic acid ester (vs. acetate)
- Additional methyl group
PPAR modulator
2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid 1,3-Thiazole - Methylsulfanyl at C2
- Acetic acid (free acid vs. methyl ester)
Unknown
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 1,2,4-Triazole + Thiadiazole - Thiadiazole-thioacetate chain
- Sodium counterion
Enzyme inhibitor
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 1,2,4-Triazole - Fluorobenzoylamino group
- Ethyl ester
Potential antimicrobial

Key Structural Differences :

  • Heterocyclic Core : GW501516 uses a 1,3-thiazole ring, while analogs like and incorporate 1,2,4-triazole or thiadiazole moieties, altering electronic properties and binding affinity.
  • Substituent Flexibility : The methyl ester in GW501516 enhances bioavailability compared to free acids (e.g., ). The trifluoromethyl group improves metabolic stability and lipophilicity .
  • Polymorphism : GW501516 exhibits polymorphic forms with distinct crystallinity and solubility profiles, unlike simpler analogs .
Pharmacological Activity
  • GW501516: Activates PPAR-δ at nanomolar concentrations (EC₅₀ = 1.1 nM), promoting fatty acid oxidation and improving insulin sensitivity .
  • Propanoic Acid Derivative (2b): Shows reduced PPAR-δ activation (EC₅₀ = 3.8 nM) due to steric hindrance from the methyl group .
  • Thiadiazole-Triazole Hybrid () : Demonstrates enzyme inhibitory activity but lacks PPAR-δ specificity, suggesting a broader mechanism.
  • Polymorphic Forms : The acid form of GW501516 (patented in ) exhibits enhanced thermal stability (>250°C) compared to the methyl ester.
Physicochemical Properties
Property GW501516 (Methyl Ester) 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid Sodium Salt ()
Molecular Weight 453.49 g/mol 245.30 g/mol 538.94 g/mol
Solubility (Water) Low (logP = 4.2) Moderate (logP = 2.1) High (due to Na⁺)
Melting Point 131–133°C (aldehyde precursor) 237–238°C (acid form) >250°C
Stability Hydrolytically stable Prone to decarboxylation Hygroscopic

Biological Activity

Methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes thiazole and phenoxy moieties, which are known to influence various biological pathways.

  • IUPAC Name : 2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid
  • Molecular Formula : C21H18F3NO3S2
  • CAS Number : 317318-70-0
  • Molecular Weight : 453.51 g/mol
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its role as a PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonist. PPARδ is a nuclear receptor that regulates genes involved in fatty acid metabolism and energy homeostasis. By activating PPARδ, the compound enhances fatty acid oxidation and improves lipid profiles, which may have implications for metabolic disorders .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells. The presence of electron-donating groups, such as methyl or methoxy on the aromatic rings, enhances their antitumor activity .

CompoundCell LineIC50 (µM)Reference
Methyl Thiazole DerivativeU251 (glioblastoma)<10
Methyl Thiazole DerivativeWM793 (melanoma)<30
DoxorubicinVarious0.5

Anti-inflammatory Activity

Compounds containing thiazole rings have also been studied for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing therapeutics for chronic inflammatory diseases .

Cardiovascular Effects

Research on related compounds suggests potential cardiovascular benefits through the modulation of lipid metabolism and reduction of atherosclerotic plaque formation. The activation of PPARδ is linked to improved cardiovascular health by enhancing lipid profiles and reducing inflammation .

Study 1: Antitumor Efficacy

In a comparative study, a series of thiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The derivatives exhibited potent activity, with one compound showing an IC50 value significantly lower than that of doxorubicin, suggesting that structural modifications can lead to enhanced antitumor properties .

Study 2: Metabolic Effects in Animal Models

Animal studies demonstrated that administration of PPARδ agonists led to increased fatty acid oxidation rates and improved metabolic profiles in models of obesity and diabetes. These findings support the potential use of methyl thiazole derivatives in managing metabolic disorders .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 2-[...]acetate?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation, sulfanyl group coupling, and esterification. For example, a related thiazole-containing ester derivative was synthesized by refluxing an ethyl ester precursor with tert-butoxide (t-BuOK) in THF/H₂O, followed by acid workup and purification . Key steps include:

  • Thiazole ring formation : Cyclization of precursors using thiourea or thioamides.
  • Sulfanyl coupling : Use of Mitsunobu or nucleophilic substitution for phenoxy-sulfanyl linkage.
  • Esterification : Methylation of carboxylic acid intermediates with methanol under acidic conditions.

Q. How is the compound characterized to confirm structural integrity?

Advanced spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, ester carbonyl (δ ~170 ppm), and trifluoromethyl (-CF₃) signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95% for biological assays) .

Example : In a related study, the presence of the trifluoromethyl group was confirmed via ¹⁹F NMR (δ -62 ppm) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst). For instance, a Plackett-Burman design identified solvent polarity as critical for sulfanyl coupling efficiency .
  • Computational Reaction Path Analysis : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in thiazole formation .

Q. How can contradictory biological activity data be resolved for derivatives of this compound?

Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., -CF₃ position, ester vs. carboxylic acid). For example, replacing the methyl ester with a carboxylic acid (as in ) enhanced PPAR-γ binding affinity by 30% .
  • Meta-Analysis : Compare datasets from similar compounds (e.g., thiadiazole derivatives in ) to identify trends in bioactivity vs. lipophilicity.

Key Finding : The trifluoromethyl group enhances metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. What computational strategies are used to predict the compound’s reactivity or binding modes?

Methods :

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., PPAR receptors).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and toxicity .

Case Study : A docking study of a thiazole analog showed hydrogen bonding with Arg288 and Tyr437 residues in PPAR-γ, explaining its agonist activity .

Q. How are reaction mechanisms validated for key steps like thiazole ring formation?

Experimental Design :

  • Isotopic Labeling : Use ¹³C-labeled precursors to track cyclization pathways via NMR.
  • Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps.
  • Theoretical Validation : Compare experimental activation energies with DFT-calculated values .

Example : A study using ¹³C labeling confirmed that thiazole formation proceeds via a nucleophilic addition-elimination mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.